Osm-smi-8
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Osm-smi-8 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the formation of a heterocyclic core, which is then functionalized with various substituents to achieve the desired biological activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors. Quality control measures are implemented at each step to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Osm-smi-8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group may yield an alcohol .
Scientific Research Applications
Osm-smi-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of oncostatin M signaling pathways.
Biology: Investigated for its effects on cell signaling, proliferation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in preventing metastasis and tumor progression.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
Osm-smi-8 exerts its effects by binding to oncostatin M and preventing its interaction with its receptor, oncostatin M receptor. This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation, migration, and survival. The molecular targets include the signal transducer and activator of transcription 3 (STAT3) and other related pathways .
Comparison with Similar Compounds
Similar Compounds
SMI-10B: Another small molecule inhibitor targeting oncostatin M signaling, but with different binding pockets and interaction modes.
OSM-SMI-8N1: A nitro-modified derivative of Osm-smi-8, showing increased inhibition of oncostatin M signaling
Uniqueness
This compound is unique due to its potent inhibition of oncostatin M and its potential for cancer research. Its ability to disrupt multiple signaling pathways makes it a valuable tool in understanding and combating cancer progression .
Properties
Molecular Formula |
C28H20N2O4S2 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(2Z,4E)-2-[2-[4-[(1Z,3E)-1-carboxy-4-phenylbuta-1,3-dienyl]-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]-5-phenylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C28H20N2O4S2/c31-27(32)21(15-7-13-19-9-3-1-4-10-19)23-17-35-25(29-23)26-30-24(18-36-26)22(28(33)34)16-8-14-20-11-5-2-6-12-20/h1-18H,(H,31,32)(H,33,34)/b13-7+,14-8+,21-15-,22-16- |
InChI Key |
UJBUSAZATHWVAW-AEPXBALGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C(=O)O)/C2=CSC(=N2)C3=NC(=CS3)/C(=C/C=C/C4=CC=CC=C4)/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C2=CSC(=N2)C3=NC(=CS3)C(=CC=CC4=CC=CC=C4)C(=O)O)C(=O)O |
Origin of Product |
United States |
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